Butyl dioctyl phosphate Butyl dioctyl phosphate
Brand Name: Vulcanchem
CAS No.: 64031-59-0
VCID: VC19414665
InChI: InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3
SMILES:
Molecular Formula: C20H43O4P
Molecular Weight: 378.5 g/mol

Butyl dioctyl phosphate

CAS No.: 64031-59-0

Cat. No.: VC19414665

Molecular Formula: C20H43O4P

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Butyl dioctyl phosphate - 64031-59-0

Specification

CAS No. 64031-59-0
Molecular Formula C20H43O4P
Molecular Weight 378.5 g/mol
IUPAC Name butyl dioctyl phosphate
Standard InChI InChI=1S/C20H43O4P/c1-4-7-10-12-14-16-19-23-25(21,22-18-9-6-3)24-20-17-15-13-11-8-5-2/h4-20H2,1-3H3
Standard InChI Key COPHVUDURPSYBO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Butyl dioctyl phosphate, systematically named butyl dioctyl phosphate under IUPAC conventions, features a central phosphorus atom bonded to three oxygen atoms and three alkyl groups: one butyl (C4H9\text{C}_4\text{H}_9) and two octyl (C8H17\text{C}_8\text{H}_{17}) chains . Its SMILES notation, CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC\text{CCCCCCCCOP(=O)(OCCCC)OCCCCCCCC}, reflects this branching pattern, while its InChIKey (COPHVUDURPSYBO-UHFFFAOYSA-N) provides a unique identifier for chemical databases . The compound’s flexibility, as evidenced by the inability to generate stable 3D conformers, suggests dynamic behavior in solution phases .

Physicochemical Properties

While experimental data for butyl dioctyl phosphate are sparse, its physical properties can be inferred from structurally analogous compounds. For instance, dibutyl phosphate (CAS 107-66-4), a simpler dialkyl phosphate, has a density of 1.06 g/mL at 20°C and a boiling point of 250°C . By comparison, the longer octyl chains in butyl dioctyl phosphate likely increase its hydrophobicity, reducing water solubility and elevating its boiling point beyond 250°C.

Table 1: Comparative Properties of Butyl Dioctyl Phosphate and Related Compounds

PropertyButyl Dioctyl Phosphate Dibutyl Phosphate Tributyl Phosphate
Molecular FormulaC20H43O4P\text{C}_{20}\text{H}_{43}\text{O}_4\text{P}C8H19O4P\text{C}_8\text{H}_{19}\text{O}_4\text{P}C12H27O4P\text{C}_{12}\text{H}_{27}\text{O}_4\text{P}
Molecular Weight (g/mol)378.5210.21266.32
Density (g/mL)Not reported1.060.973–0.978
Water SolubilityLow (inferred)1.1 g/L 0.42 g/L

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of dialkyl phosphates typically involves the reaction of phosphorus oxychloride (POCl3\text{POCl}_3) with alcohols. For butyl dioctyl phosphate, a two-step process is hypothesized:

  • Esterification: POCl3+2C8H17OHClP(O)(OC8H17)2+2HCl\text{POCl}_3 + 2 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{ClP(O)(OC}_8\text{H}_{17})_2 + 2 \text{HCl}

  • Alkylation: ClP(O)(OC8H17)2+C4H9OHC4H9OP(O)(OC8H17)2+HCl\text{ClP(O)(OC}_8\text{H}_{17})_2 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OP(O)(OC}_8\text{H}_{17})_2 + \text{HCl}

This method aligns with protocols used for tributyl phosphate, where stoichiometric control ensures selective alkylation . Purification likely involves vacuum distillation or column chromatography to isolate the target ester.

Scalability and Challenges

Industrial production faces challenges in minimizing byproducts such as monoalkyl phosphates and unreacted alcohols. The long alkyl chains in butyl dioctyl phosphate may also necessitate elevated temperatures, increasing energy costs.

Applications and Functional Uses

Lubricant Additives

Phosphate esters are widely employed as anti-wear agents in lubricants. Butyl dioctyl phosphate’s branched structure could enhance thermal stability compared to linear analogs like tributyl phosphate, which degrades above 150°C . Its potential to form protective films on metal surfaces merits investigation for high-temperature machinery applications.

Plasticizers and Flame Retardants

In polymer science, dialkyl phosphates act as secondary plasticizers and flame retardants. The octyl groups in butyl dioctyl phosphate may improve compatibility with polyvinyl chloride (PVC), reducing migration issues observed with shorter-chain esters .

Solvent Extraction

Tributyl phosphate’s role in nuclear fuel reprocessing—extracting uranium and plutonium from nitric acid solutions—suggests that butyl dioctyl phosphate could serve as a novel extractant. Its larger molecular volume might enhance selectivity for specific metal ions .

Environmental and Toxicological Profile

Biodegradation

Phosphate esters generally exhibit moderate biodegradability. Tributyl phosphate, for example, undergoes stepwise hydrolysis to dibutyl phosphate and n-butanol, with half-lives ranging from days to weeks depending on microbial activity . Butyl dioctyl phosphate’s longer alkyl chains may slow degradation, necessitating specialized microbial consortia for breakdown.

Ecotoxicity

Data gaps exist for butyl dioctyl phosphate, but acute toxicity (LC50\text{LC}_{50}) values for tributyl phosphate in fish range from 4.2–11.8 mg/L . The compound’s low water solubility likely reduces bioavailability, though bioaccumulation in lipid-rich tissues remains a concern.

Table 2: Environmental Fate Parameters (Inferred)

ParameterButyl Dioctyl PhosphateTributyl Phosphate
Bioconcentration Factor10–50 (estimated)6–49
Hydrolysis Half-Life>30 days7–14 days
PhotodegradationNegligibleSlow

Future Research Directions

  • Synthetic Optimization: Develop catalysts to improve yield and selectivity during esterification.

  • Application-Specific Studies: Evaluate performance in lubricants, polymer blends, and solvent extraction systems.

  • Ecotoxicology: Conduct standardized tests (e.g., OECD 301) to quantify biodegradation rates and aquatic toxicity.

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